Boldenone Cypionate

Description

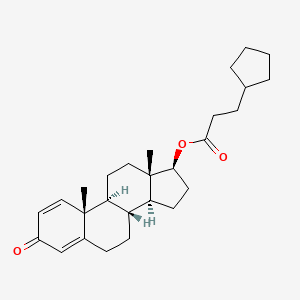

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSXPMLTYTHGM-ZLQWOROUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747209 | |

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106505-90-2 | |

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacokinetic Blueprint of Boldenone Cypionate: An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone, a potent anabolic-androgenic steroid, is utilized in veterinary medicine primarily as its undecylenate ester. However, the pharmacokinetic profile of other esters, such as boldenone cypionate, remains largely uncharacterized in formal studies. This technical guide synthesizes available pharmacokinetic data for boldenone and its long-chain undecylenate ester, in conjunction with data from the well-characterized testosterone cypionate, to project a likely pharmacokinetic profile for this compound in animal models. This document provides detailed experimental protocols, comparative quantitative data in tabular format, and visualizations of experimental workflows and metabolic pathways to serve as a foundational resource for future research and development.

Introduction

Boldenone is a synthetic derivative of testosterone with strong anabolic and moderate androgenic properties.[1] Its primary applications are in veterinary medicine, where it is used to improve physical condition, appetite, and promote weight gain in animals, particularly horses.[2] The therapeutic and performance-enhancing effects of boldenone are mediated through its agonistic activity at the androgen receptor.[1]

Commercially, boldenone is available as esterified prodrugs, which are less polar than the parent hormone and are therefore released more slowly from an intramuscular depot.[3] The most common and extensively studied ester is boldenone undecylenate, known for its long duration of action.[2][3] this compound, a shorter-chain ester, is also utilized but lacks comprehensive pharmacokinetic studies in animal models.[4] Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens, withdrawal times, and for the regulatory control of its use.

This guide aims to construct a projected pharmacokinetic profile of this compound by leveraging existing data from studies on boldenone (following administration of its undecylenate ester) and testosterone cypionate. The rationale for this extrapolation lies in the well-established principle that the ester moiety primarily dictates the rate of absorption and subsequent hydrolysis to the active parent steroid.

Projected Pharmacokinetic Profile of this compound

Data Presentation

The following tables summarize the available pharmacokinetic data for boldenone (from boldenone undecylenate administration) in horses and provide a projected profile for this compound based on analogous compounds.

Table 1: Pharmacokinetic Parameters of Boldenone Following Intramuscular Administration in Horses

| Parameter | Value | Units | Reference |

| Dose | 1.1 | mg/kg | [5][6] |

| Cmax (Peak Plasma Concentration) | 1127.8 | pg/mL | [5][6] |

| Tmax (Time to Peak Concentration) | Not Reported | - | |

| t½ absorption (Absorption Half-Life) | 8.5 | hours | [5][6] |

| t½ elimination (Elimination Half-Life) | 123.0 | hours | [5][6] |

| AUC (Area Under the Curve) | 274.8 | ng·h/mL | [5][6] |

Table 2: Projected Pharmacokinetic Parameters of this compound in Animal Models (Extrapolated)

| Parameter | Projected Value | Units | Rationale |

| Cmax | Higher than Boldenone Undecylenate | pg/mL | Faster absorption of the cypionate ester. |

| Tmax | Shorter than Boldenone Undecylenate | hours | Rapid release from the injection site. |

| t½ elimination | Significantly shorter than Boldenone Undecylenate | hours | Faster clearance due to rapid absorption and ester hydrolysis. Likely in the range of 24-72 hours. |

| AUC | Dependent on dose and formulation | ng·h/mL |

Note: These are projected values and require experimental verification.

Experimental Protocols

This section outlines a generalized experimental protocol for conducting a pharmacokinetic study of this compound in an animal model, such as the rat or horse. This protocol is a composite based on standard practices for steroid pharmacokinetic studies.[2]

Animal Model and Housing

-

Species: Wistar rats (male, 225-250 g) or healthy adult horses.[2]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Drug Administration

-

Formulation: this compound dissolved in a sterile vehicle, such as sesame oil, to the desired concentration.

-

Dose: A single intramuscular (IM) injection. The dose will depend on the study objectives. For example, a dose of 1-5 mg/kg could be used in rats.[2]

-

Administration: The injection should be administered into a deep muscle mass, such as the gluteal muscle in rats or the cervical muscles in horses.[2]

Sample Collection

-

Matrix: Blood (plasma or serum).

-

Collection Schedule: Blood samples should be collected at predetermined time points to adequately characterize the absorption, distribution, and elimination phases. A typical schedule might include: pre-dose (0 h), and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-administration.

-

Processing: Blood samples should be collected in appropriate tubes (e.g., containing an anticoagulant like EDTA for plasma) and centrifuged to separate the plasma or serum, which is then stored at -20°C or -80°C until analysis.

Sample Analysis

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of boldenone and its esters in plasma due to its high sensitivity and specificity.[2][5]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Add an internal standard (e.g., deuterated boldenone) to each sample.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of boldenone and its internal standard.

-

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for a pharmacokinetic study of this compound.

Signaling Pathway

Caption: Simplified signaling pathway of boldenone via the androgen receptor.

Conclusion

The pharmacokinetic profile of this compound in animal models remains an area ripe for investigation. This technical guide provides a projected profile and a comprehensive framework for conducting such studies, based on the available data for related compounds. The provided experimental protocols and visualizations are intended to serve as a valuable resource for researchers in the fields of veterinary pharmacology, drug metabolism, and toxicology. Further experimental studies are warranted to definitively characterize the Cmax, Tmax, AUC, and elimination half-life of this compound in various animal species. Such data will be invaluable for optimizing its therapeutic use and ensuring regulatory compliance.

References

- 1. Boldenone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Boldenone undecylenate - Wikipedia [en.wikipedia.org]

- 4. Presence and metabolism of the anabolic steroid boldenone in various animal species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Boldenone on Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of boldenone, the active component of boldenone cypionate, on androgen receptors (AR). It includes a summary of quantitative bioactivity data, detailed experimental protocols for assessing androgenic activity, and visualizations of the core signaling pathway and experimental workflows. The information presented here is intended to support research and development efforts in endocrinology and pharmacology.

Quantitative Bioactivity Data: Boldenone

The in vitro activity of boldenone is characterized by its binding affinity to the androgen receptor and its ability to activate receptor-mediated gene transcription. The cypionate ester, which is cleaved off to release the active boldenone molecule, does not influence these in vitro interactions.

Below is a summary of the reported quantitative data for boldenone's interaction with the androgen receptor. These values are often compared to reference androgens like dihydrotestosterone (DHT).

| Compound | Parameter | Value | Species | Assay Type | Reference |

| Boldenone | RBA (%) | 22 | Rat | Cytosol Receptor Binding | |

| EC50 | 1.1 nM | Human | Reporter Gene Assay | ||

| DHT | RBA (%) | 100 (Reference) | Rat | Cytosol Receptor Binding | |

| EC50 | 0.1 nM | Human | Reporter Gene Assay |

-

RBA (Relative Binding Affinity): Measures the affinity of the compound for the androgen receptor relative to a reference compound (typically DHT or R1881). A lower RBA indicates weaker binding.

-

EC50 (Half-maximal Effective Concentration): Represents the concentration of the compound that elicits 50% of the maximum biological response in a functional assay, such as a reporter gene assay. A lower EC50 value indicates higher potency.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding to an agonist like boldenone, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the bioactivity of compounds like boldenone on the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (RBA) of boldenone for the androgen receptor.

Materials:

-

AR Source: Cytosolic fraction from rat prostate tissue or recombinant human AR.

-

Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).

-

Test Compound: Boldenone.

-

Reference Compound: Dihydrotestosterone (DHT).

-

Assay Buffer: Tris-HCl buffer with protease inhibitors.

-

Wash Buffer: Assay buffer with reduced salt concentration.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well filter plates.

Procedure:

-

Preparation: Prepare serial dilutions of boldenone and the reference compound (DHT).

-

Incubation: In a 96-well plate, combine the AR source, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or reference compound.

-

Equilibrium: Incubate the plates at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plates.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. The RBA is then calculated relative to the reference compound.

Androgen Receptor Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC50) of boldenone as an AR agonist.

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK293, PC-3) stably or transiently co-transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with Androgen Response Elements (AREs).

-

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: Boldenone.

-

Reference Agonist: Dihydrotestosterone (DHT).

-

Lysis Buffer and Luciferase Assay Reagent .

-

Luminometer.

Procedure:

-

Cell Plating: Seed the transfected cells into 96-well plates and allow them to attach overnight.

-

Dosing: Replace the medium with a medium containing serial dilutions of boldenone or the reference agonist (DHT). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular contents, including the expressed reporter enzyme.

-

Signal Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a compound's activity on the androgen receptor in vitro.

Caption: In Vitro Androgen Receptor Bioactivity Workflow.

The Trajectory of a Steroid: A Technical History of Boldenone Esters in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boldenone, a synthetic anabolic-androgenic steroid (AAS) and a 1(2)-dehydrogenated analogue of testosterone, represents a significant molecule in the history of steroid research.[1][2][3] While boldenone itself has never been marketed as a pharmaceutical drug, its esterified forms have a rich and varied history, transitioning from potential human therapeutic agents to widely used veterinary compounds and substances of significant interest in anti-doping research.[1][4] This technical guide provides a comprehensive overview of the historical development of boldenone esters, detailing their synthesis, pharmacological properties, and the evolution of analytical methods for their detection and quantification.

Early Development and Esterification

The history of boldenone begins in the mid-20th century. Ciba Pharmaceuticals reportedly patented the parent compound, boldenone, in 1949.[1][5] Recognizing the therapeutic limitations of the unesterified steroid due to its short biological half-life, researchers at Ciba developed several experimental esters throughout the 1950s and 1960s.[1][5] Esterification at the 17β-hydroxyl group is a common strategy in steroid chemistry to create a depot effect upon intramuscular injection. The esterase enzymes in the body slowly cleave the ester chain, gradually releasing the active parent hormone into circulation, thereby prolonging its duration of action.[2][6]

Among the esters developed, boldenone undecylenate emerged as the most prominent.[4][5] The long undecylenate ester chain results in a slow, sustained release of boldenone from the injection site.[6] This ester was introduced for clinical use in humans in the late 1960s and early 1970s under the brand name Parenabol.[1][5] However, its use in humans was short-lived and it was discontinued by the end of the 1970s.[1][5] Subsequently, Squibb introduced boldenone undecylenate for veterinary use under the well-known trade name Equipoise , primarily for use in horses to improve lean muscle mass, appetite, and red blood cell production.[5][7][8]

Pharmacological Profile

Boldenone and its esters are agonists of the androgen receptor (AR).[1][5] The binding of boldenone to the AR initiates a cascade of transcriptional changes that lead to its characteristic anabolic and androgenic effects.

Key Pharmacodynamic Properties:

-

Anabolic and Androgenic Effects: Boldenone exhibits strong anabolic (muscle-building) effects and moderate androgenic (masculinizing) properties.[2][5] It promotes protein synthesis and nitrogen retention in muscle tissue.[1][7][9]

-

Erythropoiesis Stimulation: It is known to stimulate the release of erythropoietin from the kidneys, leading to an increase in red blood cell production.[1][10]

-

Estrogenic and Progestogenic Activity: Boldenone has low estrogenic activity, aromatizing at approximately 50% the rate of testosterone, and little to no progestogenic activity.[5][11]

-

Hepatotoxicity: As it is not a 17α-alkylated steroid, boldenone and its esters pose little to no risk of liver damage.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for boldenone and its undecylenate ester, compiled from various research and technical sources.

| Property | Value | Reference(s) |

| Anabolic:Androgenic Ratio | 100:50 | [11] |

| Aromatization (vs. Test) | ~50% | [11] |

| Molar Mass (Boldenone) | 286.4 g/mol | [12] |

| Molar Mass (Undecylenate) | 452.679 g·mol−1 | [5] |

| Pharmacokinetic Parameter | Value | Condition | Reference(s) |

| Biological Half-Life | ~14 days | Intramuscular Injection (Undecylenate) | [5][11] |

| Elimination Half-Life (t½e) | 123.0 hours | Intramuscular Injection in horses (1.1 mg/kg) | [13] |

| Peak Plasma Conc. (Cmax) | 1127.8 pg/mL | Intramuscular Injection in horses (1.1 mg/kg) | [13] |

| Area Under Curve (AUC) | 274.8 ng·h/mL | Intramuscular Injection in horses (1.1 mg/kg) | [13] |

Experimental Protocols

The research and regulation of boldenone esters have necessitated the development of sophisticated analytical protocols.

Synthesis of Boldenone

Early synthesis methods often started from 4-androstenedione (4-AD) or 1,4-androstenedione (ADD).[14][15] Modern approaches have focused on more efficient and sustainable methods.

Chemoenzymatic Asymmetric Synthesis Protocol:

-

Starting Material: Commercially available 4-androstene-3,17-dione (4-AD).

-

Biocatalysis: A single Escherichia coli cell is engineered to co-express two key enzymes:

-

An engineered 3-ketosteroid-Δ1-dehydrogenase (Δ1-KstD) for Δ1-dehydrogenation.

-

A carbonyl reductase (17β-CR) for C17-carbonyl reduction.

-

-

Conversion: The engineered E. coli cells facilitate a cascade reaction, converting 4-AD directly into (+)-boldenone.[16]

-

Esterification: The resulting boldenone can then be esterified to boldenone undecylenate through standard chemical methods.[16]

Analytical Detection and Quantification

The detection of boldenone and its metabolites in biological matrices is crucial for both veterinary drug monitoring and anti-doping control.[17][18]

Protocol for LC-MS/MS Analysis in Biological Matrices (e.g., Plasma, Urine):

-

Sample Preparation:

-

Internal Standard: Add an internal standard (e.g., deuterated boldenone) to 2 mL of the biological sample (plasma or urine).[2][17]

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using a solvent mixture such as hexane and ethyl acetate or Solid-Phase Extraction (SPE) to isolate the steroids from the matrix.[6][17][19]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[17]

-

-

Derivatization (Optional but Recommended for GC-MS or enhanced LC-MS sensitivity):

-

To improve ionization efficiency and chromatographic behavior, the dried residue can be derivatized.[17] Common methods include:

-

-

Instrumental Analysis:

-

Chromatography: Reconstitute the final sample in mobile phase and inject it into a Liquid Chromatography (LC) or Gas Chromatography (GC) system for separation.[17][20]

-

Mass Spectrometry: The separated compounds are ionized and detected by a tandem mass spectrometer (MS/MS).[18][20] Quantification is typically performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[6]

-

Protocol for GC-C-IRMS Analysis to Determine Origin:

-

Purpose: This method is essential for distinguishing between endogenously produced boldenone (which can occur naturally in some species and circumstances) and exogenous administration.[3][21][22][23]

-

Principle: The analysis relies on measuring the carbon-13 to carbon-12 ratio (¹³C/¹²C). Synthetic steroids are typically derived from plants that have a different ¹³C signature than endogenous steroids.[23]

-

Methodology:

-

Urine samples are prepared and purified, often using HPLC.[24]

-

The purified boldenone or its metabolites are analyzed using a Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

-

The resulting δ¹³C values are compared to the range for endogenous steroids. A value outside this range indicates an exogenous source.[23]

-

In Vitro Assays

Androgen Receptor Competitive Binding Assay:

-

Objective: To determine the binding affinity of boldenone for the androgen receptor relative to a known ligand.[25]

-

Methodology:

-

A source of androgen receptors (e.g., cell lysates) is incubated with a radiolabeled androgen (e.g., ³H-testosterone).

-

Increasing concentrations of unlabeled boldenone are added to compete for binding with the radiolabeled ligand.

-

The displacement of the radiolabeled ligand is measured, allowing for the calculation of the half-maximal inhibitory concentration (IC50), which reflects binding affinity.

-

Mandatory Visualizations

Caption: Pharmacokinetic pathway of esterified boldenone after intramuscular injection.

Caption: Simplified signaling pathway of boldenone via the androgen receptor.

Caption: General workflow for the analysis of boldenone esters by LC-MS/MS.

Conclusion

The historical development of boldenone esters for research purposes charts a fascinating course from human medicine to veterinary applications and, ultimately, to the forefront of anti-doping science. The initial synthesis and esterification by Ciba laid the groundwork for a compound with unique pharmacological properties—strong anabolic effects with moderate androgenicity and low estrogenicity. While its therapeutic use in humans was fleeting, its efficacy in animals secured its place in veterinary medicine. For researchers today, boldenone esters serve as a classic example of anabolic steroid action and a continuing challenge for analytical chemists. The evolution from simple detection methods to highly sophisticated techniques like GC-C-IRMS underscores the ongoing need for rigorous scientific investigation to understand and regulate the use of these powerful compounds.

References

- 1. Boldenone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. usada.org [usada.org]

- 4. musclestatus.uk [musclestatus.uk]

- 5. Boldenone undecylenate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. swolverine.com [swolverine.com]

- 8. boldenone-equipoise.com [boldenone-equipoise.com]

- 9. researchgate.net [researchgate.net]

- 10. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gearsteroids.to [gearsteroids.to]

- 12. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. CN103030677A - High-yield Boldenone synthesis method - Google Patents [patents.google.com]

- 16. Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. epubs.icar.org.in [epubs.icar.org.in]

- 21. wada-ama.org [wada-ama.org]

- 22. Determination of (13)C/(12)C ratios of urinary excreted boldenone and its main metabolite 5beta-androst-1-en-17beta-ol-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dshs-koeln.de [dshs-koeln.de]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

The Metabolic Fate of Boldenone Cypionate: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of boldenone cypionate, focusing on the identification and characterization of its metabolites. Boldenone, a potent anabolic-androgenic steroid derived from testosterone, is of significant interest in both veterinary and human contexts, particularly in the realms of anti-doping control and food safety.[1] This document details the experimental protocols for metabolite analysis, presents quantitative data in a structured format, and visualizes the core metabolic processes.

Introduction to Boldenone Metabolism

This compound, an esterified form of boldenone, is designed to provide a sustained release of the parent compound. Following administration, the cypionate ester is cleaved, releasing boldenone to exert its biological effects and undergo metabolic transformation. The metabolism of boldenone is a complex process involving Phase I and Phase II biotransformation reactions, primarily occurring in the liver.[2][3] These reactions modify the structure of boldenone to facilitate its excretion from the body.

The primary metabolic pathways for boldenone include:[4]

-

Oxidation: The 17β-hydroxyl group can be oxidized.

-

Reduction: The A-ring of the steroid is subject to reduction.

-

Hydroxylation: The steroid core can be hydroxylated at various positions.

-

Conjugation: Metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[4]

Understanding these metabolic transformations is crucial for developing sensitive and specific detection methods for boldenone administration.

Experimental Protocols for Metabolite Analysis

The identification and quantification of boldenone metabolites in biological matrices such as urine and feces typically involve a multi-step process. The following protocols are synthesized from established methodologies.[1][2][3]

Sample Preparation

Objective: To extract and concentrate boldenone and its metabolites from the biological matrix.

Protocol for Urine Sample Analysis:

-

Hydrolysis: For conjugated metabolites (glucuronides and sulfates), enzymatic hydrolysis is performed.

-

To 1-2 mL of urine, add a buffer solution (e.g., phosphate or acetate buffer) to adjust the pH.

-

Add β-glucuronidase from E. coli for the cleavage of glucuronide conjugates.

-

Incubate the mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).

-

-

Liquid-Liquid Extraction (LLE):

-

After hydrolysis, cool the sample and add an organic solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate).[2][5]

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube. Repeat the extraction process for a more exhaustive recovery.

-

-

Evaporation:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature.

-

-

Derivatization (for GC-MS analysis):

-

To the dried residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., ammonium iodide and dithioerythritol).

-

This process creates trimethylsilyl (TMS) derivatives of the steroids, which are more volatile and thermally stable for GC-MS analysis.

-

Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 20-30 minutes).

-

-

Reconstitution (for LC-MS analysis):

-

For LC-MS analysis, the dried residue is reconstituted in a suitable mobile phase, such as a mixture of water and acetonitrile, often containing a small percentage of formic acid.[2]

-

Analytical Instrumentation and Conditions

GC-MS is a robust technique for the analysis of boldenone and its metabolites, particularly after derivatization.[1]

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

-

Injector: Splitless injection mode at a high temperature (e.g., 280°C).[1]

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 140°C, ramp to 240°C at 20°C/min, and then to 300°C at 10°C/min, followed by a hold period.[1]

-

-

Mass Spectrometer:

LC-MS/MS offers high sensitivity and specificity for the direct analysis of both free and conjugated metabolites without the need for derivatization.[2][6]

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column is typically used for separation (e.g., Thermo Hypersil C18, 100 x 2.1 mm, 5 µm).[2]

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[2]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[2]

-

-

Mass Spectrometer:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte.

-

Quantitative Data of Boldenone and its Metabolites

The following tables summarize the key quantitative data for the identification of boldenone and its major metabolites by GC-MS and LC-MS.

Table 1: GC-MS Data of TMS-Derivatized Boldenone and Metabolites [1]

| Compound | Derivative | Retention Time (min) | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) |

| Boldenone | Mono-TMS | ~15.2 | 430 | 415, 284, 143 |

| 17α-Boldenone | Mono-TMS | - | - | - |

| 5β-androst-1-en-17β-ol-3-one (BM1) | - | - | - | - |

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions. Data for all metabolites is not consistently available in a single source.

Table 2: LC-MS/MS Data of Boldenone and its Phase I Metabolites [2][7][8][9][10]

| Metabolite | Protonated Parent Ion [M+H]+ (m/z) | Chemical Formula |

| Hydroxylated boldenone (x3) | 303.1954 | C19H27O3 |

| Androsta-1,4-diene-3,17-dione (ADD) | 285.1848 | C19H25O2 |

| Hydroxyandrosta-1,4-diene-3,17-dione | 301.1797 | C19H25O3 |

| 17-hydroxy-androsta-1-en-3-one | 289.2162 | C19H29O2 |

Note: This data is based on in vitro studies using camel liver microsomes and provides accurate mass measurements from high-resolution mass spectrometry.

Visualizing Metabolic Pathways and Experimental Workflows

The use of diagrams is essential for clearly illustrating the complex relationships in metabolic pathways and the steps involved in experimental procedures.

Metabolic Pathway of Boldenone

The biotransformation of boldenone involves several key enzymatic reactions. The following diagram illustrates the primary Phase I metabolic pathways.

Caption: Phase I and II metabolic pathways of boldenone.

Experimental Workflow for Metabolite Identification

The following diagram outlines the typical workflow for the identification and characterization of boldenone metabolites from a biological sample.

Caption: Experimental workflow for boldenone metabolite analysis.

Conclusion

The identification and characterization of this compound metabolites are critical for a variety of scientific applications. The methodologies outlined in this guide, including detailed sample preparation and advanced analytical techniques like GC-MS and LC-MS/MS, provide a robust framework for researchers. The presented quantitative data and metabolic pathway visualizations serve as a valuable resource for understanding the biotransformation of this potent anabolic steroid. Further research is warranted to fully elucidate all metabolic pathways and to develop even more sensitive detection methods.

References

- 1. benchchem.com [benchchem.com]

- 2. epubs.icar.org.in [epubs.icar.org.in]

- 3. Identification of some important metabolites of boldenone in urine and feces of cattle by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. New potential markers for the detection of boldenone misuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of in vitro metabolites of boldenone using Camel liver microsomes – A HR-LCMS approach | The Indian Journal of Animal Sciences [epubs.icar.org.in]

- 8. Identification of in vitro metabolites of boldenone using Camel liver microsomes – A HR-LCMS approach | Semantic Scholar [semanticscholar.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

Preliminary Studies on Boldenone Cypionate's Effects on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes preliminary data on the effects of boldenone, primarily the undecylenate ester, on gene expression. As of late 2025, specific research on boldenone cypionate's direct impact on gene expression is limited. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, extrapolating from existing studies on closely related compounds.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) and an ester of boldenone.[1] Like other AAS, its primary mechanism of action involves binding to the androgen receptor (AR), which subsequently modulates the transcription of target genes, leading to a cascade of physiological effects.[2][3][4][5][6] This guide provides a technical overview of the preliminary findings on how boldenone and other AAS influence gene expression, with a focus on the underlying signaling pathways, experimental methodologies, and available quantitative data.

Core Signaling Pathways

The anabolic effects of boldenone are largely mediated through its interaction with the androgen receptor, which in turn influences several key signaling pathways that regulate muscle protein synthesis and other cellular processes.

Androgen Receptor (AR) Signaling

The cornerstone of boldenone's activity is its binding to the androgen receptor. This ligand-activated transcription factor, upon binding with boldenone, translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby initiating the transcription of specific genes.[4] This process is central to the anabolic effects observed with AAS.

Caption: Androgen Receptor (AR) Signaling Pathway for Boldenone.

Downstream Signaling Cascades

Emerging research suggests that the anabolic effects of AAS are not solely dependent on direct AR-mediated transcription but also involve crosstalk with other significant signaling pathways.

-

Notch, Wnt, and Numb Pathways: Studies on various AAS have indicated their influence on the Notch, Wnt, and Numb signaling pathways, which are crucial for myogenesis and muscle repair.[2][3] Androgens can modulate Notch activity, which plays a role in satellite cell activation and proliferation.[2] The Wnt pathway, through β-catenin, has been shown to interact with AR signaling, augmenting its transcriptional activity.[2]

-

NF-κB Pathway: Preliminary evidence suggests that boldenone may activate the Nuclear Factor-kappa B (NF-κB) pathway.[7] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation by boldenone could have wide-ranging implications beyond the musculoskeletal system.

Caption: Interacting Signaling Pathways Influenced by Boldenone.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following section outlines a typical experimental protocol adapted from studies on boldenone undecylenate, which can serve as a template for future investigations into this compound.

Animal Model Study of Boldenone Undecylenate's Effect on Testicular Gene Expression

This protocol is based on a study investigating the effects of boldenone undecylenate in male albino rats.[8]

-

Animals: Male Wistar albino rats (250–350 g).

-

Housing: Housed in cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle at a constant temperature of 20 ± 1 °C.

-

Experimental Groups (n=8 per group):

-

Control Group: Received daily intraperitoneal (IP) injections of saline and weekly intramuscular (IM) injections of sesame oil for 60 days.

-

Boldenone Group: Received weekly intramuscular (IM) injections of boldenone undecylenate (5 mg/kg) for 60 days.

-

-

Duration: 60 days.

-

Gene Expression Analysis:

-

Tissue Collection: At the end of the treatment period, testicular tissues are collected.

-

RNA Extraction: Total RNA is extracted from the testicular tissue using a suitable RNA isolation kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., StAR, 17β-HSD) are quantified using qRT-PCR. Relative gene expression can be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Caption: Experimental Workflow for Gene Expression Analysis.

Quantitative Data

The following table summarizes the quantitative data from a study on the effects of boldenone undecylenate on gene expression in the testes of male rats.[8]

| Gene | Treatment Group | Mean Gene Expression (Copies x 10^4 /mg protein) ± SEM | Fold Change vs. Control |

| StAR | Control | 1.014 ± 0.009 | - |

| Boldenone (5 mg/kg) | 0.482 ± 0.07 | ↓ 2.10 | |

| 17β HSD | Control | 1.01 ± 0.006 | - |

| Boldenone (5 mg/kg) | 0.392 ± 0.07 | ↓ 2.58 |

Table 1: Effects of Boldenone Undecylenate on Testicular Gene Expression in Rats [8]

StAR: Steroidogenic Acute Regulatory Protein; 17β HSD: 17β-Hydroxysteroid Dehydrogenase; SEM: Standard Error of the Mean.

The data indicates a significant downregulation of genes involved in testosterone production in the testes following prolonged administration of boldenone undecylenate.[8] This is consistent with the known negative feedback mechanism of exogenous AAS on the hypothalamic-pituitary-gonadal axis.[8]

Future Directions

The field requires more targeted research to elucidate the precise effects of this compound on gene expression across various tissues. Future studies should aim to:

-

Conduct transcriptomic analyses (e.g., RNA-Seq) to identify the full spectrum of genes regulated by this compound in skeletal muscle and other target tissues.

-

Investigate dose-dependent and time-course effects of this compound on gene expression.

-

Explore the epigenetic modifications (e.g., DNA methylation, histone acetylation) induced by this compound.

-

Utilize in vitro models, such as primary muscle cell cultures, to dissect the direct cellular mechanisms of action.

By addressing these research gaps, a more comprehensive understanding of this compound's molecular effects can be achieved, which is essential for both therapeutic development and the assessment of its physiological consequences.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anabolic Steroids Activate the NF-κB Pathway in Porcine Ovarian Putative Stem Cells Independently of the ZIP-9 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-talk between down-regulation of steroidogenic genes expression and oxidative and apoptotic biomarkers in testes induced by administration of tramadol and boldenone and their combination in male albino rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Boldenone Cypionate in Satellite Cell Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone cypionate, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) recognized for its potential to enhance muscle mass.[1][2] This technical guide delves into the core mechanisms by which this compound is proposed to influence skeletal muscle growth, with a specific focus on its role in modulating satellite cell proliferation and differentiation. While direct in vitro quantitative data for this compound's effects on satellite cells is limited in the current scientific literature, this guide synthesizes available data on boldenone and other androgens to provide a comprehensive overview of the anticipated molecular and cellular processes. We will explore the pivotal role of the androgen receptor (AR) and its downstream signaling cascades, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways. Furthermore, this document provides detailed experimental protocols for investigating these effects in a laboratory setting and presents available quantitative data from in vivo animal studies in structured tables for clear comparison.

Introduction: The Myogenic Action of Anabolic-Androgenic Steroids

Anabolic-androgenic steroids are a class of synthetic hormones that mimic the effects of testosterone.[1] Their primary anabolic action in skeletal muscle is the enhancement of protein synthesis and the promotion of a positive nitrogen balance, leading to an increase in muscle fiber size.[3] A key cellular mechanism underlying these hypertrophic effects is the activation of satellite cells, the resident muscle stem cells.[4]

Satellite cells are typically quiescent, residing between the basal lamina and the sarcolemma of muscle fibers. Upon activation by stimuli such as exercise or muscle injury, they enter the cell cycle to proliferate, and their progeny can either differentiate and fuse with existing muscle fibers to provide new myonuclei for muscle growth and repair, or self-renew to maintain the satellite cell pool.[5] Androgens are known to be potent stimulators of these satellite cell activities.

Boldenone, as a testosterone derivative, is an agonist of the androgen receptor (AR).[6] The binding of boldenone to the AR initiates a cascade of genomic and non-genomic signaling events that collectively contribute to muscle hypertrophy. This compound is an esterified form of boldenone, which provides for a sustained release of the active hormone following intramuscular injection.[7]

Molecular Mechanism of Action

The anabolic effects of this compound are primarily mediated through its interaction with the androgen receptor.

Androgen Receptor Binding and Activation

Boldenone binds to and activates the androgen receptor.[6] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[8] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[6] One of the known target genes of AR activation is the insulin-like growth factor 1 receptor (IGF-1R).[6]

Quantitative Data: Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) for Androgen Receptor |

| Boldenone | 50-75 |

This data is relative to a reference androgen and indicates a moderate to high binding affinity of boldenone to the androgen receptor.

Key Signaling Pathways

The activation of the androgen receptor by boldenone initiates a complex network of intracellular signaling pathways that are crucial for myogenesis.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of muscle protein synthesis and cell growth.[9][[“]] Androgens are known to activate this pathway, leading to increased translation of proteins involved in muscle hypertrophy. Activation of the PI3K/Akt pathway also inhibits muscle protein breakdown by phosphorylating and inactivating FoxO transcription factors, which are responsible for the expression of atrophy-related genes.[[“]]

References

- 1. researchgate.net [researchgate.net]

- 2. usada.org [usada.org]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Muscle satellite cell heterogeneity and self-renewal [frontiersin.org]

- 5. Self-renewal of the adult skeletal muscle satellite cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. Insulin-like growth factor-I induces androgen receptor activation in differentiating C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of PI3K catalytic subunit and Akt isoform deficiency on mTOR and p70S6K activation in myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

Methodological & Application

Application Note: Quantification of Boldenone Cypionate in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Boldenone cypionate is a synthetic anabolic-androgenic steroid and an ester of boldenone.[1] Developed for veterinary use, it is also illicitly used by athletes and bodybuilders to enhance muscle mass and performance. The detection and quantification of this compound and its metabolites are crucial in anti-doping control and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of steroids in biological matrices due to its high sensitivity and specificity.[2] This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Methods

Reagents and Materials

-

This compound analytical standard (CAS: 106505-90-2)

-

Testosterone-d3 (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 80 ng/mL) in the same manner as the calibration standards.

2. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma sample (standard, QC, or unknown), add 25 µL of a 1 µg/mL Testosterone-d3 internal standard solution.

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Dry the cartridge under vacuum or positive pressure for 5 minutes.

-

Elute the analyte and internal standard with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

Start at 60% B

-

Linear gradient to 95% B over 5 minutes

-

Hold at 95% B for 2 minutes

-

Return to 60% B over 0.1 minutes

-

Hold at 60% B for 2.9 minutes for column re-equilibration

-

-

Total Run Time: 10 minutes

4. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Note: The MRM transitions for this compound are proposed based on its molecular weight of 410.6 g/mol ([M+H]+ = 411.6) and the known fragmentation of the boldenone steroid core.[3][4] The optimal collision energies should be determined empirically.

Results and Discussion

This LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, Testosterone-d3, compensates for any variability during sample preparation and ionization. The chromatographic conditions are designed to provide good separation of this compound from endogenous plasma components and potential metabolites.

The proposed MRM transitions leverage the characteristic fragmentation of the boldenone steroid structure, which is known to produce product ions at m/z 121 and 135.[3][4] The precursor ion is the protonated molecule [M+H]+.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method, based on data from similar assays for boldenone and other steroid esters.

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

This data is illustrative and should be confirmed by a full method validation.

Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. hdb.ugent.be [hdb.ugent.be]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Administration of Boldenone Cypionate to Rodents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. The use of anabolic-androgenic steroids (AAS) like boldenone cypionate has significant physiological effects and potential adverse reactions. All animal studies must be conducted under strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).

Introduction

Boldenone is a synthetic derivative of testosterone with strong anabolic and moderate androgenic properties.[1] It is commonly used as its undecylenate ester in veterinary medicine and illicitly by athletes to promote muscle growth and protein synthesis.[2][3] For research applications, the cypionate ester offers a different pharmacokinetic profile. Long-term studies in rodent models are crucial for understanding the chronic effects of boldenone on various physiological systems, including the reproductive, cardiovascular, and central nervous systems.[4][5] These protocols provide a framework for the preparation and administration of this compound for such studies.

Materials and Reagents

-

This compound powder (ensure high purity, >98%)

-

Sterile vehicle: Sesame oil, olive oil, or cottonseed oil[6][7]

-

Sterile glass vials

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (e.g., 23-25 gauge for injection, 18-20 gauge for preparation)

-

Animal model: Wistar or Sprague-Dawley rats are commonly used.[7][8]

-

70% Ethanol for sterilization

-

Analytical balance

-

Vortex mixer

-

Warming plate or water bath

Experimental Protocols

Preparation of this compound Solution

This protocol describes the preparation of a 25 mg/mL solution, which can be adjusted as needed.

-

Aseptic Technique: Perform all preparation steps in a laminar flow hood or a similarly clean environment to ensure sterility.

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 25 mg/mL solution, weigh 250 mg of the powder.

-

Transfer: Carefully transfer the weighed powder into a sterile glass vial.

-

Vehicle Addition: Add a portion of the sterile vehicle (e.g., 7-8 mL of sesame oil for a final volume of 10 mL) to the vial.[6]

-

Dissolution: Gently warm the solution (e.g., to 40-50°C) and vortex thoroughly to ensure the powder is completely dissolved.[6] The final solution should be clear and free of any visible particles.

-

Final Volume: Add the remaining vehicle to reach the final desired volume (e.g., 10 mL) and mix again.

-

Storage: Store the prepared sterile solution at room temperature, protected from light.

Animal Handling and Administration

-

Acclimatization: Allow rodents to acclimatize to the laboratory conditions for at least one week prior to the start of the experiment.[6]

-

Grouping: Randomly assign animals to control (vehicle only) and treatment groups.

-

Dosage Calculation: Weigh each animal before every injection to calculate the precise dose volume. For a 5 mg/kg dose in a 300g (0.3 kg) rat using a 25 mg/mL solution:

-

Dose (mg) = 5 mg/kg * 0.3 kg = 1.5 mg

-

Volume (mL) = 1.5 mg / 25 mg/mL = 0.06 mL

-

-

Administration Route: Intramuscular (IM) injection is the most common route for boldenone esters.[2][7] Subcutaneous (SC) injection is also a viable alternative.

-

Injection Procedure (IM):

-

Properly restrain the animal.

-

Disinfect the injection site (e.g., the quadriceps or gluteal muscle) with 70% ethanol.

-

Insert a sterile 23-25 gauge needle into the muscle mass.

-

Aspirate slightly to ensure a blood vessel has not been entered.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and apply gentle pressure to the site.

-

Alternate injection sites between subsequent administrations to minimize local irritation.

-

-

Frequency: Due to the long half-life of esterified boldenone, a once-weekly injection is a common and effective frequency for long-term studies.[6][7]

Data Presentation: Dosing and Monitoring

Table 1: Example Long-Term Dosing Regimens for Boldenone in Rats

| Protocol Objective | Dose (mg/kg) | Frequency | Duration | Vehicle | Reference |

| High Dose / Short Term | 5 mg/kg | Once weekly | 4 weeks | Olive Oil | [7][8][9] |

| Intermediate Dose / Term | 2.5 mg/kg | Once weekly | 8 weeks | Olive Oil | [7][8][9] |

| Low Dose / Long Term | 1.25 mg/kg | Once weekly | 12 weeks | Olive Oil | [7][8][9] |

| Organ Damage Study | 10 mg/kg | Once weekly | 8 weeks | Not specified | [3][10] |

Table 2: Key Monitoring Parameters and Schedules for Long-Term Studies

| Parameter | Schedule | Rationale & Key Findings |

| Body Weight | Weekly | Monitor general health and anabolic effects.[5] |

| Food & Water Intake | Daily/Weekly | Assess appetite and general well-being. Boldenone may stimulate appetite.[11] |

| Clinical Signs | Daily | Observe for signs of toxicity (lethargy, aggression, poor grooming).[6] |

| Serum Biomarkers | At endpoint | Measure liver enzymes (AST, ALT), kidney function (BUN, creatinine), and cardiac markers (CK-MB).[3][10] |

| Hormone Levels | At endpoint | Measure serum testosterone, LH, FSH to assess hypothalamic-pituitary-gonadal axis suppression.[2] |

| Organ Weights | At endpoint | Collect and weigh key organs (heart, liver, kidneys, testes, prostate). AAS can cause cardiac hypertrophy and testicular atrophy.[2][5][12] |

| Histopathology | At endpoint | Analyze tissues for cellular changes, such as hepatotoxicity or damage to reproductive organs.[2][11] |

Visualizations: Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Boldenone, like testosterone, exerts its effects primarily by binding to the androgen receptor (AR).[1][13] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[14] This action modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.[15]

Caption: Boldenone's mechanism via the Androgen Receptor (AR) signaling pathway.

Experimental Workflow

A typical long-term study involves several key phases, from initial animal preparation to final data analysis. This workflow ensures systematic data collection and adherence to the experimental design.

Caption: Workflow for long-term this compound administration in rodents.

References

- 1. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Impacts of dose and time of boldenone and stanazolol exposure in inflammatory markers, oxidative and nitrosative stress and histopathological changes in the rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral effects of long-term administration of an anabolic steroid in intact and castrated male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparative study of the effect of the dose and exposure duration of anabolic androgenic steroids on behavior, cholinergic regulation, and oxidative stress in rats | PLOS One [journals.plos.org]

- 9. A comparative study of the effect of the dose and exposure duration of anabolic androgenic steroids on behavior, cholinergic regulation, and oxidative stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Turkish Journal of Sport and Exercise » Submission » Effect of Boldenone Administration on Some Organ Damage Markers in Trained Rats [dergipark.org.tr]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

Application Note: Calculating Appropriate Boldenone Cypionate Dosage for Preclinical Research

For Research Use Only. Not for human or veterinary use.

Introduction

Boldenone is a synthetic anabolic-androgenic steroid (AAS) and a 1-dehydrogenated analogue of testosterone. While various esterified forms are used, this document focuses on boldenone cypionate for preclinical research applications. The attached ester, in this case, cypionate, dictates the pharmacokinetics, specifically the rate of release and half-life, following administration. Proper dosage calculation is critical for obtaining reproducible and meaningful data while minimizing unnecessary adverse effects in animal models.

This document provides a guide for researchers, scientists, and drug development professionals on selecting and calculating appropriate dosages of this compound for preclinical studies. It includes a summary of dosages used in related studies, detailed experimental protocols, and diagrams of the relevant biological pathway and experimental workflow.

Pharmacological Profile: Mechanism of Action

Anabolic-androgenic steroids like boldenone exert their effects primarily by binding to and activating the androgen receptor (AR).[1] This hormone-receptor complex then translocates to the cell nucleus, where it modulates the transcription of target genes.[1][2] This genomic action results in increased protein synthesis and nitrogen retention, which are the cellular bases for muscle hypertrophy.[3][4]

The primary signaling pathway is illustrated below.

Figure 1: Simplified signaling pathway of Boldenone via the Androgen Receptor (AR).

Principles of Preclinical Dose Selection

Directly calculating a novel preclinical dose can be challenging. The most common and scientifically sound approach is to perform a dose-response study based on dosages reported in existing literature for boldenone or its other esters, like undecylenate.

Key Considerations:

-

Ester Differences: this compound is a shorter-acting ester compared to the more commonly studied boldenone undecylenate. Boldenone undecylenate has a biological half-life of approximately 14 days.[5][6] While the active hormone is the same, the cypionate ester will result in a faster peak and shorter duration of action, potentially requiring more frequent administration (e.g., twice weekly vs. once weekly for undecylenate) to maintain stable blood levels.

-

Animal Model: The species, strain, sex, and age of the animal model can influence the effective dose. Most studies utilize male Wistar or Sprague-Dawley rats.[7][8]

-

Study Objective and Duration: The goals of the study (e.g., assessing anabolic effects, toxicity, or metabolic changes) and the planned duration will dictate the appropriate dosage range. Longer studies often use lower doses to mitigate adverse effects.[8]

Summary of Published Preclinical Dosages

While specific data for this compound is limited, dosages for boldenone undecylenate in rats provide a strong starting point for dose-range finding studies.

| Animal Model | Compound | Dosage Range | Administration Route & Frequency | Key Findings / Study Focus | Reference |

| Male Wistar Rats | Boldenone Undecylenate | 5 mg/kg | Intramuscular (IM), once weekly | Effective starting dose for muscle growth studies.[7] Investigated effects on reproductive function.[9] | [7][9] |

| Male Wistar Rats | Boldenone Undecylenate | 1.25, 2.5, and 5 mg/kg | Intramuscular (IM), once weekly | Dose- and duration-dependent effects on liver antioxidant systems.[8] | [8] |

| Male Rabbits | Boldenone Undecylenate | 4.4 mg/kg and 8.8 mg/kg | Intramuscular (IM), twice weekly | Investigated adverse effects on reproductive function.[10] | [10] |

| Horses | Boldenone Undecylenate | 1.1 mg/kg | Intramuscular (IM), single dose | Pharmacokinetic study.[11] | [11] |

A suggested starting dose for an exploratory study in rats with This compound could be in the range of 1-5 mg/kg , administered intramuscularly once or twice per week, based on extrapolation from related compounds.[5][7]

General Preclinical Experimental Workflow

The following diagram outlines a typical workflow for a preclinical study involving boldenone administration.

References

- 1. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 2. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of Androgen Receptors upon Anabolic-Androgenic Steroids: A Cause or a Flawed Hypothesis of the Muscle-Building Plateau? [mdpi.com]

- 4. Boldenone Undecylenate: A Versatile Steroid for Clean Muscle Growth and Enhanced Metabolism_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Boldenone undecylenate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Impacts of dose and length of exposure to boldenone and stanazolol on enzymatic antioxidant systems, myeloperoxidase and NAGase activities, and glycogen and lactate levels in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

Application of Boldenone Cypionate in Studies of Muscle Hypertrophy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boldenone, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) recognized for its potential to promote muscle growth.[1][2] While various esters of boldenone exist, this document focuses on boldenone cypionate and utilizes data from studies on boldenone undecylenate as a close proxy due to the limited availability of specific research on the cypionate ester. Boldenone and its esters act as agonists of the androgen receptor (AR), modulating gene transcription to elicit anabolic effects, particularly in skeletal muscle tissue, leading to increased muscle mass and strength.[1][2] The primary mechanisms behind these effects are enhanced protein synthesis and increased nitrogen retention, which are fundamental for muscle accretion.[1][2][3]

This document provides detailed application notes and protocols for researchers investigating muscle hypertrophy using this compound, with extrapolated data and methodologies from studies on boldenone undecylenate.

Data Presentation: Quantitative Effects on Growth Parameters

The following tables summarize the quantitative data from animal studies investigating the effects of boldenone undecylenate on various growth parameters, which serve as indirect indicators of muscle hypertrophy.

Table 1: Effects of Boldenone Undecylenate on Growth Performance in Male Rabbits

| Treatment Group | Dosage | Final Body Weight (g) | Average Daily Gain (g) | Feed Conversion Ratio | Dressing (%) |

| Control | Sesame Oil | 2153.3 ± 48.1c | 23.3 ± 1.3c | 3.9 ± 0.1a | 54.9 ± 0.5c |

| Group B1 (2 injections) | 5 mg/kg | 2376.7 ± 44.1b | 28.0 ± 1.1b | 3.4 ± 0.1b | 58.1 ± 0.4b |

| Group B2 (3 injections) | 5 mg/kg | 2516.7 ± 46.7a | 31.3 ± 1.2a | 3.2 ± 0.1c | 60.3 ± 0.5a |

Data adapted from a study on New Zealand White male rabbits.[4][5] Values are presented as mean ± standard error. Means in the same column with different superscripts are significantly different (p<0.05).

Table 2: Effects of Boldenone Undecylenate on Weaned Male Lambs

| Treatment Group | Dosage | Final Body Weight (kg) | Total Body Weight Gain (kg) |

| Control | Vehicle | 18.50 ± 1.29 | 7.50 ± 1.29 |

| Half Dose | 2.5 mg/kg (approx.) | 21.00 ± 0.41 | 10.00 ± 0.41 |

| Full Dose | 5 mg/kg | 22.75 ± 1.31 | 11.75 ± 1.31 |

Data extrapolated from a study on weaned male lambs.[6] Note: The original study did not specify the exact dosage in mg/kg for the "half dose" and "full dose" groups; these are approximations for illustrative purposes.

Table 3: Biochemical Changes Following Boldenone Injection in Adult Rabbits

| Parameter | Control | One Injection (5 mg/kg) | Two Injections (5 mg/kg) | Three Injections (5 mg/kg) |

| Total Protein (g/dl) | 6.2 ± 0.2d | 7.1 ± 0.2c | 7.9 ± 0.2b | 8.8 ± 0.2a |

| Globulin (g/dl) | 2.9 ± 0.1d | 3.5 ± 0.1c | 4.1 ± 0.1b | 4.8 ± 0.1a |

| Albumin (g/dl) | 3.3 ± 0.1a | 3.6 ± 0.1a | 3.8 ± 0.1a | 4.0 ± 0.1a |

Data from a study on adult New Zealand rabbits.[7][8] Values are presented as mean ± standard error. Means in the same row with different superscripts are significantly different (p<0.05).

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on muscle hypertrophy, based on established protocols for boldenone undecylenate in animal models.

In Vivo Animal Study for Muscle Hypertrophy

Objective: To assess the anabolic effects of this compound administration on skeletal muscle mass in a rodent model.

Materials:

-

This compound

-

Sterile vehicle (e.g., sesame oil, olive oil)[9]

-

Male Wistar rats (or other appropriate strain), acclimatized for at least one week

-

Analytical balance

-

Sterile syringes and needles (23-25 gauge)

-

Animal housing facilities with controlled environment

-

Standard rodent chow and water ad libitum

Protocol:

-

Preparation of Boldenone Solution:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the powder in the sterile vehicle to the desired concentration (e.g., 25 mg/mL).

-

Gently warm and vortex the solution to ensure complete dissolution. The final solution should be clear with no visible particles.[9]

-

-

Animal Grouping and Dosing:

-

Randomly assign animals to experimental groups (e.g., Control, Low Dose, High Dose). A typical group size is 6-10 animals.

-

The control group should receive the vehicle only.

-

A common starting dosage for boldenone undecylenate in rat models is 5 mg/kg body weight, administered intramuscularly once a week.[9][10] This can be adapted for this compound.

-

Weigh each rat accurately before each injection to calculate the precise dose volume.

-

-

Administration:

-

Administer the this compound solution or vehicle via intramuscular injection into the hind limb.

-

Alternate the injection site between the left and right hind limbs for subsequent injections to minimize local irritation.[9]

-

-

Monitoring:

-

Monitor the animals daily for any signs of distress, adverse reactions, or changes in behavior.

-

Record body weight at least twice a week.

-

At the end of the study period (e.g., 8-12 weeks), euthanize the animals according to approved ethical guidelines.

-

-

Tissue Collection and Analysis:

-

Carefully dissect specific muscles of interest (e.g., gastrocnemius, soleus, levator ani).

-

Measure the wet weight of the dissected muscles.

-

For histological analysis, fix the muscle tissue in 10% neutral buffered formalin.

-

For molecular analysis (e.g., protein synthesis markers, gene expression), snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

In Vitro Myoblast Differentiation and Hypertrophy Assay

Objective: To investigate the direct effects of this compound on myoblast differentiation and myotube hypertrophy.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium (DM): DMEM with 2% horse serum and 1% penicillin-streptomycin.

-

This compound

-

Vehicle (e.g., ethanol or DMSO)

-

Cell culture plates (6-well or 12-well)

-

Incubator (37°C, 5% CO2)

-

Microscope for cell imaging

Protocol:

-

Cell Seeding:

-

Seed C2C12 myoblasts in cell culture plates at a density that allows them to reach 80-90% confluency within 24-48 hours.

-

-

Induction of Differentiation:

-

Once confluent, switch the Growth Medium to Differentiation Medium to induce myoblast fusion into myotubes.

-

-

Treatment:

-

Prepare stock solutions of this compound in the chosen vehicle.

-